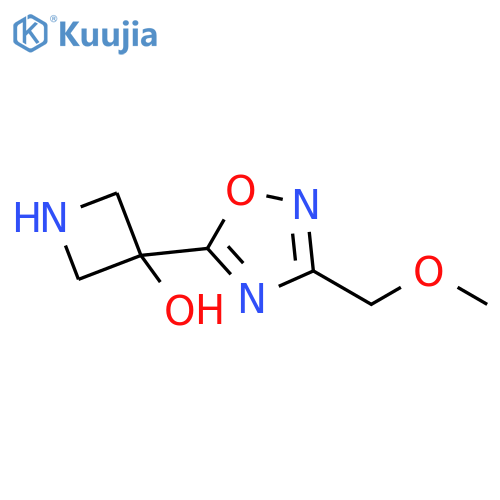Cas no 1936302-00-9 (3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol)

1936302-00-9 structure
商品名:3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol
CAS番号:1936302-00-9
MF:C7H11N3O3
メガワット:185.180541276932
CID:5247840
3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-Azetidinol, 3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-
- 3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol
-
- インチ: 1S/C7H11N3O3/c1-12-2-5-9-6(13-10-5)7(11)3-8-4-7/h8,11H,2-4H2,1H3
- InChIKey: XTANPITXNVTSJC-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2ON=C(COC)N=2)(O)C1
3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-259315-1g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 1g |
$1150.0 | 2023-09-14 | ||
| Enamine | EN300-259315-10.0g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 10.0g |
$3795.0 | 2023-03-01 | ||
| Enamine | EN300-259315-1.0g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 1.0g |
$1150.0 | 2023-03-01 | ||
| Enamine | EN300-259315-5.0g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 5.0g |
$3018.0 | 2023-03-01 | ||
| Enamine | EN300-259315-2.5g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 2.5g |
$2384.0 | 2023-09-14 | ||
| Enamine | EN300-259315-5g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 5g |
$3018.0 | 2023-09-14 | ||
| Enamine | EN300-259315-10g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 10g |
$3795.0 | 2023-09-14 |
3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
1936302-00-9 (3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol) 関連製品
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
